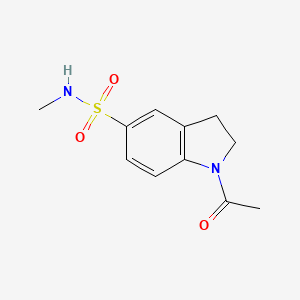

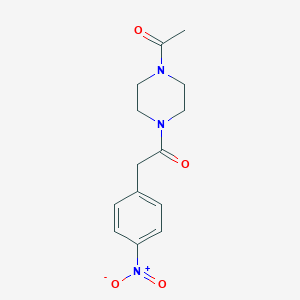

1-乙酰基-N-甲基-2,3-二氢-1H-吲哚-5-磺酰胺

描述

The compound 1-acetyl-N-methyl-2,3-dihydro-1H-indole-5-sulfonamide is a derivative of sulfonamide, which is a functional group commonly found in various drug molecules, including carbonic anhydrase inhibitors. The acetyl group attached to the nitrogen atom of the sulfonamide moiety may indicate that this compound could be designed as a prodrug, aiming to improve solubility and lipophilicity, which are important factors for drug bioavailability .

Synthesis Analysis

The synthesis of N-acetyl derivatives of sulfonamides can be achieved under acidic conditions. For instance, acylation of sulfamide derivatives has been successfully performed using a Wells–Dawson type heteropolyacid H6P2W18O62 as an acidic solid catalyst, yielding high product purity in acetonitrile solvent . This method could potentially be applied to synthesize 1-acetyl-N-methyl-2,3-dihydro-1H-indole-5-sulfonamide, although the specific synthesis of this compound is not detailed in the provided papers.

Molecular Structure Analysis

The molecular structure of N-acetyl sulfonamide derivatives is crucial for their biological activity. X-ray crystallography can be used to obtain detailed information about the molecular and crystal structure, as demonstrated for N-acetyl-1,2,3,4-tetrahydroisoquinoline-2-sulfonamide . The analysis of weak interactions, such as hydrogen bonds and π interactions, is important for understanding the stability and reactivity of these compounds. Although the exact structure of 1-acetyl-N-methyl-2,3-dihydro-1H-indole-5-sulfonamide is not provided, similar analytical techniques could be used to study its structure.

Chemical Reactions Analysis

The N-acyl derivatives of sulfonamides, including those with an acetyl group, are known to undergo hydrolysis, releasing the parent sulfonamide. This reaction is pH-dependent and can be catalyzed by enzymes in human plasma, suggesting a potential mechanism for the release of the active drug from a prodrug form in vivo . The hydrolysis kinetics are maximal at around pH 4, which is relevant for the design of drug delivery systems.

Physical and Chemical Properties Analysis

The physical and chemical properties of N-acetyl sulfonamide derivatives are influenced by the presence of ionizable amino functions in the acyl moiety, which confer high water solubility and adequate lipophilicity at physiological pH . These properties are essential for the pharmacokinetic profile of the drug, affecting its absorption, distribution, metabolism, and excretion (ADME). The antimicrobial activity of related compounds, such as urea, sulfonamide, and acetamide derivatives of dihydropyrazino[1,2-a]indol-1(2H)-one, has been evaluated, indicating the potential for such derivatives to act as antimicrobial agents .

科学研究应用

磺酰胺衍生物在医学中的应用

磺酰胺化合物,包括与 1-乙酰基-N-甲基-2,3-二氢-1H-吲哚-5-磺酰胺类似的衍生物,在药物化学中具有重要的历史意义和持续的相关性。这些化合物以其广泛的生物活性而闻名,包括抗菌、抗真菌、抗寄生虫、抗氧化和抗肿瘤特性。对磺酰胺的研究表明它们在针对各种疾病的药物开发中具有潜力,强调了磺酰胺亚基在未来药物的规划和合成中的重要性 (Azevedo-Barbosa 等人,2020).

磺酰胺在环境和分析化学中的应用

磺酰胺(如 1-乙酰基-N-甲基-2,3-二氢-1H-吲哚-5-磺酰胺)在环境中的存在和分析一直是大量研究的主题。这些研究的重点是磺酰胺对环境的影响、它们的生物降解以及检测它们的分析方法。此类研究对于了解磺酰胺的生态影响和制定减轻其环境影响的策略至关重要 (Baran 等人,2011).

磺酰胺在药物发现和开发中的应用

磺酰胺在药物发现和开发中发挥着广泛的作用,对基于磺酰胺的新型疗法持续进行研究。这包括探索磺酰胺的多样药理作用及其在治疗各种疾病(从传染病到癌症和糖尿病等慢性疾病)中的潜力。磺酰胺的适应性和结构多样性使其继续成为药物化学和药物开发工作中一类有价值的化合物 (El-Qaliei 等人,2020).

属性

IUPAC Name |

1-acetyl-N-methyl-2,3-dihydroindole-5-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O3S/c1-8(14)13-6-5-9-7-10(3-4-11(9)13)17(15,16)12-2/h3-4,7,12H,5-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTFJZPFCCXMFLB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC2=C1C=CC(=C2)S(=O)(=O)NC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-(5,6-Dimethoxy-1H-benzo[d]imidazol-2-yl)-2-methylaniline](/img/structure/B3033603.png)

![2-(2,3-Dihydro-1,4-benzodioxin-6-yl)imidazo[1,2-a]pyridin-6-amine](/img/structure/B3033605.png)

![[5-(4-aminophenyl)-2H-tetrazol-2-yl]acetic acid](/img/structure/B3033614.png)

![2-[5-(3-aminophenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B3033615.png)

![4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[(ethylcarbamoyl)amino]benzamide](/img/structure/B3033619.png)

![4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(pyridin-3-yl)benzamide](/img/structure/B3033620.png)

![7-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B3033622.png)

![1-(4-Chlorophenyl)-4-{3-[5-(trifluoromethyl)pyridin-2-yl]benzoyl}piperazine](/img/structure/B3033623.png)

![(E)-({4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]phenyl}methylidene)[(2,6-dichlorophenyl)methoxy]amine](/img/structure/B3033625.png)